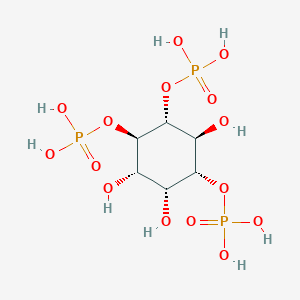

d-Myo-inositol-1,4,5-triphosphate

描述

Inositol 1, 4, 5-trisphosphate, also known as 1, 4, 5-insp3 or IP3, belongs to the class of organic compounds known as inositol phosphates. Inositol phosphates are compounds containing a phosphate group attached to an inositol (or cyclohexanehexol) moiety. Inositol 1, 4, 5-trisphosphate is soluble (in water) and an extremely strong acidic compound (based on its pKa). Inositol 1, 4, 5-trisphosphate has been found in human epidermis, pancreas and spleen tissues. Within the cell, inositol 1, 4, 5-trisphosphate is primarily located in the cytoplasm and nucleus. Inositol 1, 4, 5-trisphosphate exists in all eukaryotes, ranging from yeast to humans. Inositol 1, 4, 5-trisphosphate and DG(14:0/14:1(9Z)/0:0) can be biosynthesized from pip2(16:0/20:3(8Z, 11Z, 14Z)); which is catalyzed by the enzyme 1-phosphatidylinositol 4, 5-bisphosphate phosphodiesterase beta-1. In humans, inositol 1, 4, 5-trisphosphate is involved in the labetalol action pathway, the bevantolol action pathway, the tripelennamine H1-antihistamine action pathway, and the penbutolol action pathway. Inositol 1, 4, 5-trisphosphate is also involved in several metabolic disorders, some of which include thenyldiamine H1-antihistamine action pathway, the phenytoin (antiarrhythmic) action pathway, the lidocaine (antiarrhythmic) action pathway, and the thiazinamium H1-antihistamine action pathway.

1D-myo-inositol 1,4,5-trisphosphate is a myo-inositol trisphosphate. It has a role as a mouse metabolite. It is a conjugate acid of a 1D-myo-inositol 1,4,5-trisphosphate(6-).

Intracellular messenger formed by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate, which is one of the phospholipids that make up the cell membrane. Inositol 1,4,5-trisphosphate is released into the cytoplasm where it releases calcium ions from internal stores within the cell's endoplasmic reticulum. These calcium ions stimulate the activity of B kinase or calmodulin.

作用机制

Target of Action

D-Myo-Inositol-1,4,5-triphosphate (IP3) is a second messenger that plays a crucial role in cellular signaling . Its primary targets are the IP3 receptors located on the membrane of the endoplasmic reticulum . These receptors are calcium channels, and their primary role is to regulate the release of calcium ions (Ca2+) from the endoplasmic reticulum .

Mode of Action

IP3 is produced in cells by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate . Once formed, IP3 binds to its receptors (IP3R) on the endoplasmic reticulum . This binding triggers the opening of the calcium channels and the release of Ca2+ into the cytoplasm .

Biochemical Pathways

The release of Ca2+ into the cytoplasm triggers various downstream effects, influencing numerous biochemical pathways. For instance, the increase in cytoplasmic Ca2+ can activate calmodulin and protein kinase C, which are integral to processes such as cell growth, survival, and metabolism .

Result of Action

The primary result of IP3 action is the mobilization of intracellular Ca2+ stores . This increase in cytoplasmic Ca2+ concentration can lead to various cellular responses, including muscle contraction, secretion of hormones, and activation of enzymes .

生化分析

Biochemical Properties

d-Myo-inositol-1,4,5-triphosphate is involved in several biochemical reactions, primarily as a second messenger that stimulates the release of calcium from the endoplasmic reticulum. It interacts with the inositol 1,4,5-triphosphate receptor, a calcium channel located on the membrane of the endoplasmic reticulum. Upon binding to this receptor, this compound induces the opening of the calcium channel, leading to an increase in cytoplasmic calcium levels . This interaction is crucial for the regulation of various cellular functions, including muscle contraction, secretion, metabolism, and cell growth.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It plays a pivotal role in cell signaling pathways by modulating intracellular calcium levels. The increase in cytoplasmic calcium triggered by this compound influences numerous cellular functions, such as gene expression, enzyme activity, and cellular metabolism . For instance, in neurons, it is involved in neurotransmitter release, while in muscle cells, it regulates contraction. Additionally, this compound is implicated in processes like cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the inositol 1,4,5-triphosphate receptor on the endoplasmic reticulum membrane. This binding induces a conformational change in the receptor, leading to the opening of the calcium channel and the subsequent release of calcium ions into the cytoplasm . The elevated calcium levels activate various calcium-dependent proteins and enzymes, such as calmodulin and protein kinase C, which further propagate the signal and elicit specific cellular responses. Additionally, this compound can influence gene expression by activating transcription factors that are sensitive to changes in intracellular calcium levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions but can degrade over extended periods or under specific experimental conditions . Studies have shown that the initial release of calcium triggered by this compound is rapid, occurring within seconds to minutes. Prolonged exposure to this compound can lead to desensitization of the inositol 1,4,5-triphosphate receptor, reducing its responsiveness to subsequent stimuli. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound effectively stimulates calcium release and modulates cellular functions without causing significant adverse effects . At higher doses, the compound can induce excessive calcium release, leading to cytotoxicity and cell death. Threshold effects have been observed, where a minimal concentration of this compound is required to elicit a measurable response. Toxic effects at high doses include disruption of cellular homeostasis, oxidative stress, and activation of apoptotic pathways.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a second messenger in calcium signaling . It is produced by the enzymatic hydrolysis of phosphatidylinositol-4,5-bisphosphate by phospholipase C. Once formed, this compound can be further phosphorylated to produce other inositol phosphates, such as inositol 1,3,4,5-tetrakisphosphate, which also participate in cellular signaling. The metabolism of this compound is tightly regulated by various enzymes, including inositol polyphosphate 5-phosphatases and inositol trisphosphate 3-kinases, which modulate its levels and activity within the cell.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily localized in the cytoplasm, where it interacts with its receptor on the endoplasmic reticulum. The distribution of this compound within the cell is influenced by its production and degradation rates, as well as its binding affinity to various intracellular proteins. Additionally, the compound can diffuse through the cytoplasm to reach its target sites, ensuring a rapid and efficient response to extracellular signals.

Subcellular Localization

The subcellular localization of this compound is predominantly in the cytoplasm, where it exerts its effects on calcium signaling . It is produced at the plasma membrane and diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum. The activity and function of this compound are influenced by its localization, as it needs to be in proximity to its receptor to effectively stimulate calcium release. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments or organelles.

生物活性

d-Myo-inositol-1,4,5-triphosphate (Ins(1,4,5)P3) is a crucial second messenger involved in various cellular processes, particularly in the mobilization of calcium ions (Ca²⁺) from intracellular stores. This compound plays a significant role in signal transduction pathways linked to growth factors, hormones, and neurotransmitters. Understanding its biological activity is essential for elucidating its functions in physiological and pathological contexts.

Structure and Synthesis

Ins(1,4,5)P3 is synthesized from phosphatidylinositol-4,5-bisphosphate (PIP2) through the action of phospholipase C (PLC). The enzymatic hydrolysis of PIP2 generates Ins(1,4,5)P3 and diacylglycerol (DAG), both of which serve as important signaling molecules. The structure of Ins(1,4,5)P3 features a myo-inositol ring with three phosphate groups attached at the 1, 4, and 5 positions.

Ins(1,4,5)P3 primarily exerts its effects by binding to inositol trisphosphate receptors (IP3Rs) located on the endoplasmic reticulum (ER). This interaction triggers the release of Ca²⁺ into the cytosol, leading to various downstream effects including:

- Muscle Contraction : Ca²⁺ release stimulates muscle contraction through activation of contractile proteins.

- Neurotransmitter Release : In neurons, Ins(1,4,5)P3-mediated Ca²⁺ release facilitates neurotransmitter release at synapses.

- Cell Proliferation : In various cell types, Ins(1,4,5)P3 signaling is linked to cell growth and proliferation.

Biological Functions

The biological activities of this compound can be categorized into several key functions:

1. Calcium Mobilization

Ins(1,4,5)P3 is integral in regulating intracellular calcium levels. Its binding to IP3Rs leads to rapid Ca²⁺ influx into the cytoplasm from the ER. This process is critical for numerous cellular functions including muscle contraction and neurotransmitter release.

2. Signal Transduction Pathways

Ins(1,4,5)P3 participates in various signaling cascades:

- Phosphoinositide Signaling : It is involved in pathways that modulate cell growth and differentiation.

- Apoptosis : Ins(1,4,5)P3 has been implicated in apoptotic pathways by influencing mitochondrial calcium levels.

3. Interaction with Other Molecules

Ins(1,4,5)P3 interacts with several proteins including:

- Protein Kinase C (PKC) : The presence of DAG alongside Ins(1,4,5)P3 activates PKC which further propagates signaling pathways.

- Calmodulin : Calcium released by Ins(1,4,5)P3 can bind to calmodulin influencing various downstream effects.

Case Studies

Several studies have explored the role of Ins(1,4,5)P3 in different biological contexts:

Case Study 1: Neuronal Signaling

Research demonstrated that Ins(1,4,5)P3 signaling is crucial for synaptic plasticity in hippocampal neurons. Mutations affecting IP3R function resulted in impaired long-term potentiation (LTP), a cellular mechanism underlying learning and memory .

Case Study 2: Cancer Biology

In cancer research, elevated levels of Ins(1,4,5)P3 have been associated with tumor growth and metastasis. Specifically, the A isoform of IP3K has been shown to be overexpressed in various tumor types . Targeting this pathway may provide therapeutic avenues for cancer treatment.

Research Findings

Recent studies have provided insights into the diverse roles of Ins(1,4,5)P3:

科学研究应用

Cellular Signaling

IP3 plays a pivotal role in the regulation of intracellular calcium levels. It is synthesized from phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C upon receptor activation. The release of calcium ions from the endoplasmic reticulum (ER) is mediated by the inositol trisphosphate receptors (IP3Rs), which are critical for various physiological responses.

Key Findings:

- Calcium Oscillation: Studies have shown that IP3R type 2 (IP3R2) exhibits higher sensitivity to IP3 than other isoforms, making it essential for sustaining calcium oscillations in cells like vascular myocytes .

- Role in Apoptosis: IP3 is involved in apoptotic signaling pathways through its interaction with Bcl-2 family proteins, linking calcium transients from the ER to mitochondria .

Neurobiology

In the nervous system, IP3 is instrumental in synaptic transmission and plasticity. It modulates neurotransmitter release and contributes to long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Case Study:

- A study demonstrated that activation of muscarinic receptors in rat cortical slices significantly increased IP3 levels, leading to enhanced neuronal excitability and synaptic strength .

Immunology

IP3 is crucial for immune cell function, particularly in T and B lymphocytes. It regulates processes such as cell proliferation, differentiation, and cytokine production.

Observations:

- Research indicates that impaired IP3 generation in neonatal polymorphonuclear leukocytes correlates with reduced immune responses, suggesting that low IP3 levels may hinder effective immune signaling in neonates .

Cancer Research

The dysregulation of IP3 signaling pathways has been implicated in various cancers. Targeting IP3Rs or modifying its signaling can influence tumor growth and metastasis.

Findings:

- In cancer cells, alterations in IP3 receptor expression can lead to aberrant calcium signaling, promoting cell survival and proliferation .

Data Table: Applications of d-Myo-Inositol-1,4,5-Triphosphate

Therapeutic Potential

Given its central role in various biological processes, targeting the IP3 signaling pathway presents therapeutic opportunities. Drugs that modulate IP3 levels or its receptors may provide novel strategies for treating diseases related to calcium dysregulation.

Research Directions:

- Investigating small molecules that can selectively activate or inhibit specific isoforms of IP3Rs could lead to targeted therapies for conditions such as neurodegenerative diseases or cancer.

常见问题

Basic Research Questions

Q. What methodologies are recommended for quantifying intracellular Ins(1,4,5)P3 levels in calcium signaling studies?

To detect Ins(1,4,5)P3, researchers commonly use radiolabeled tracers (e.g., [3H]-labeled Ins(1,4,5)P3) in competitive binding assays with IP3 receptors (IP3Rs), coupled with radiometric detection via liquid scintillation counting . Alternatively, fluorometric assays employing probes like dATPMANT can monitor ligand-receptor interactions in real time, particularly in physiological buffer conditions (e.g., HEPES, pH 7.0) . High-performance liquid chromatography (HPLC) with radiometric or mass spectrometry detection is used to separate and quantify Ins(1,4,5)P3 from other inositol phosphates .

Q. How can researchers ensure the stability of synthetic Ins(1,4,5)P3 in experimental setups?

Stability is maintained by storing Ins(1,4,5)P3 salts (e.g., tripotassium or trisodium) at -20°C in light-protected vials , dissolved in 10 mM ammonium phosphate buffer (pH 7.0) to minimize hydrolysis . Avoid repeated freeze-thaw cycles, and aliquot solutions for single-use applications. Purity should be confirmed via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) .

Q. What experimental approaches confirm Ins(1,4,5)P3's role as a second messenger in calcium mobilization?

Time-course assays measuring intracellular calcium flux (e.g., using FLIPR technology) after receptor activation (e.g., ATP-induced P2 receptor signaling) can correlate Ins(1,4,5)P3 generation with calcium release . Knockdown/knockout models of IP3Rs or phospholipase C (PLC) isoforms help validate specificity. For example, transient global ischemia models in rat hippocampus show altered IP3R density and calcium dynamics .

Advanced Research Questions

Q. How do structural studies resolve the mechanism of IP3 receptor activation by Ins(1,4,5)P3?

Cryo-electron microscopy (cryo-EM) of human type 3 IP3R (PDB: 6DQZ) reveals that Ins(1,4,5)P3 binds at the interface of the N-terminal domain and the suppressor domain, inducing conformational changes that gate calcium release . Mutagenesis of critical residues (e.g., Lys508, Arg504) disrupts binding, confirmed via electrophysiology and calcium imaging . Competitive inhibitors like heparin or synthetic analogs (e.g., Sp-GTP-α-S) are used to map binding pockets .

Q. What strategies address cross-reactivity between Ins(1,4,5)P3 and structurally similar inositol phosphates in receptor assays?

Property-encoded surface descriptor (PESD) analysis identifies binding site similarities between Ins(1,4,5)P3 and ligands like Ins(1,3,4,5)P4, predicting cross-reactivity risks . Competitive displacement assays using Ins(1,4,5)P3-specific antibodies or high-affinity antagonists (e.g., 2-APB) improve specificity. Cross-validation with siRNA-mediated IP3R silencing ensures observed effects are ligand-specific .

Q. How are contradictions in Ins(1,4,5)P3's pathological roles resolved (e.g., neurodegeneration vs. metabolic studies)?

In Alzheimer’s models , elevated Ins(1,4,5)P3 correlates with calcium dysregulation and amyloid aggregation, studied via scyllo-inositol inhibition of myo-inositol uptake . Conversely, zinc-deficiency models show reduced Ins(1,4,5)P3 in testes and brain, linked to impaired signaling . Temporal resolution using FLIPR or Fura-2 imaging distinguishes acute vs. chronic effects .

Q. What experimental designs measure Ins(1,4,5)P3 binding affinity and its modulation by co-factors?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify dissociation constants (e.g., KD = 568 μM for MA protein binding) . Calcium’s allosteric effects are tested by titrating Ca²⁺ concentrations in buffer systems. For example, IP3R’s Ca²⁺-dependent inactivation is studied using permeabilized cells with controlled cytoplasmic Ca²⁺ levels .

Q. How do researchers model Ins(1,4,5)P3 diffusion and spatial gradients in cells?

Microinjection of caged Ins(1,4,5)P3 combined with two-photon microscopy tracks its uncaging and diffusion in subcellular compartments (e.g., dendritic spines). Computational models incorporating phosphatase activity and ER membrane geometry predict localized calcium sparks .

Q. Methodological Challenges and Solutions

Q. What are the limitations of using synthetic Ins(1,4,5)P3 analogs in physiological studies?

Synthetic salts (e.g., trisodium) may exhibit altered solubility or charge states compared to endogenous forms. For example, trisodium Ins(1,4,5)P3 has a solubility of 50 mg/mL in PBS but may aggregate in low-ionic-strength buffers . Validate activity via IP3R binding assays and compare with native extracts.

Q. How is Ins(1,4,5)P3 metabolism integrated with downstream signaling pathways in dynamic models?

Stable isotope tracing (e.g., ¹³C-labeled inositol) tracks metabolic flux through phosphatidylinositol cycles. Coupled with LC-MS/MS , this quantifies turnover rates of Ins(1,4,5)P3 and its metabolites (e.g., Ins(1,3,4,5)P4) in response to agonists .

属性

IUPAC Name |

[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWCIQZXVOZEGG-XJTPDSDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893598 | |

| Record name | Inositol 1,4,5-trisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | myo-Inositol 1,4,5-trisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85166-31-0 | |

| Record name | Ins(1,4,5)P3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85166-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1D-myo-inositol 1,4,5-trisphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Inositol 1,4,5-trisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INOSITOL 1,4,5-TRISPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU34XVK5NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | myo-Inositol 1,4,5-trisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。